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Compound of Interest

Fmoc-protected DMT-Dt PEG2
NHZ2 amidite

cat. No.: B15597937

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Functionality

Fmoc-protected DMT-Dt PEG2 NH2 amidite, chemically identified as 5'-O-Dimethoxytrityl-5-
[N-(9-fluorenylmethoxycarbonyl)-amido-dPEG®:]-2'-deoxythymidine,3'-[(2-cyanoethyl)-(N,N-
diisopropyl)]-phosphoramidite, is a specialized phosphoramidite monomer crucial for the
synthesis of modified oligonucleotides. Its intricate structure is designed to introduce a primary
amine functional group, equipped with a polyethylene glycol (PEG) spacer, at a specific site
within a DNA or RNA sequence. This modification is instrumental in the development of
advanced therapeutic and diagnostic oligonucleotides.

The molecule's architecture can be dissected into several key functional units:

o Deoxythymidine (dT): A fundamental nucleoside that integrates into the backbone of a DNA
strand during solid-phase synthesis.

o Dimethoxytrityl (DMT) Group: An acid-labile protecting group attached to the 5'-hydroxyl of
the deoxythymidine. The DMT group is essential for the stepwise, controlled addition of
phosphoramidites in automated oligonucleotide synthesis and is removed by a brief acid
treatment at the beginning of each coupling cycle.
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o Phosphoramidite Moiety: A reactive phosphorus (lll) group that, upon activation, forms the
phosphodiester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The
cyanoethyl group provides temporary protection to the phosphite, which is removed post-
synthesis.

o PEG2 Linker: A diethylene glycol spacer that provides a flexible and hydrophilic arm between
the nucleobase and the terminal functional group. The inclusion of a PEG linker enhances
the solubility and bioavailability of the resulting oligonucleotide and minimizes steric
hindrance, which can be beneficial for subsequent conjugation reactions and in vivo
applications.[1][2][3]

e Fmoc-Protected Amino Group: A primary amine shielded by a 9-fluorenylmethoxycarbonyl
(Fmoc) group. The Fmoc group is stable under the acidic conditions used for DMT removal
but is readily cleaved under mild basic conditions, typically with a solution of piperidine in an
organic solvent.[4] This orthogonality allows for the selective deprotection of the amine while
the oligonucleotide remains attached to the solid support, enabling site-specific on-column
conjugation.

Physicochemical Properties

The unique combination of protecting groups, a nucleoside, a PEG spacer, and a reactive
phosphoramidite moiety endows this molecule with specific chemical and physical
characteristics critical for its application in oligonucleotide synthesis.
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Property

Value

Reference(s)

Chemical Name

5'-O-Dimethoxytrityl-5-[N-(9-
fluorenylmethoxycarbonyl)-
amido-dPEG®z2]-2'-
deoxythymidine,3'-[(2-
cyanoethyl)-(N,N-diisopropyl)]-

phosphoramidite

Synonyms

dT-PEG2-NH-Fmoc

Phosphoramidite

[5]

Molecular Formula

CssHeoaN4O12P

[5]L6]

Molecular Weight 1045.16 g/mol [51[6]
Purity (HPLC) >98.0% [5]
Appearance White to off-white solid

Storage Condition

-20°C

[5]

Fmoc Group Molar Extinction

Coefficient

~7800 M~1cm~1 at 301 nm (for
the dibenzofulvene-piperidine

adduct after deprotection)

[3]

Experimental Protocols

The primary application of Fmoc-protected DMT-Dt PEG2 NH2 amidite is in solid-phase

oligonucleotide synthesis to introduce a site for subsequent conjugation. The following

protocols outline the incorporation of the amidite and the on-column derivatization of the

introduced amino group.

Incorporation into an Oligonucleotide Sequence

This protocol assumes the use of a standard automated DNA synthesizer.

e Preparation of the Phosphoramidite Solution: Dissolve the Fmoc-protected DMT-Dt PEG2

NH2 amidite in anhydrous acetonitrile to the concentration recommended by the synthesizer

manufacturer (typically 0.1 M).
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e Automated Synthesis Cycle:

o Deblocking (Detritylation): The DMT group of the terminal nucleoside on the solid support
is removed by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA)
or dichloroacetic acid (DCA) in dichloromethane.

o Coupling: The prepared phosphoramidite solution is activated by a suitable activator (e.g.,
5-ethylthio-1H-tetrazole) and delivered to the synthesis column. The activated
phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide
chain. A slightly extended coupling time (e.g., 60 seconds) may be employed to ensure
high coupling efficiency.[7]

o Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., a
mixture of acetic anhydride and 1-methylimidazole) to prevent the formation of deletion
mutants in subsequent cycles.

o Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and
water.

o Continuation of Synthesis: Subsequent phosphoramidites are added by repeating the
synthesis cycle until the desired oligonucleotide sequence is complete.

On-Column Deprotection of the Fmoc Group and
Conjugation

This procedure is performed after the full-length oligonucleotide has been synthesized and
while it remains attached to the solid support.

e Wash the Solid Support: Thoroughly wash the solid support-bound oligonucleotide with
anhydrous acetonitrile to remove any residual synthesis reagents.

e Fmoc Deprotection:

o Prepare a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4]
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o Pass the piperidine solution through the synthesis column and allow it to react for 10-15
minutes at room temperature.

o Expel the solution and repeat the treatment with fresh piperidine solution for another 10-15
minutes to ensure complete removal of the Fmoc group.

e Wash the Solid Support: Wash the support extensively with DMF and then with anhydrous
acetonitrile to remove all traces of piperidine.

e On-Column Conjugation (Example with an NHS Ester):

o Dissolve the desired N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a
fluorescent dye, biotin, or a small molecule drug) in a suitable anhydrous solvent (e.g.,
DMF or a mixture of acetonitrile and DMF) containing a non-nucleophilic base such as
N,N-diisopropylethylamine (DIPEA) (typically 1-5% v/v).

o Introduce the solution of the activated molecule to the solid support and allow the coupling
reaction to proceed for 2-4 hours at room temperature, or as recommended for the specific
NHS ester.

o After the reaction is complete, wash the support thoroughly with the reaction solvent,
followed by acetonitrile, to remove any unreacted labeling reagent and by-products.

» Cleavage and Final Deprotection:

o Cleave the oligonucleotide from the solid support and remove the remaining protecting
groups (e.g., cyanoethyl from the phosphate backbone and protecting groups from the
nucleobases) by treatment with concentrated ammonium hydroxide or a mixture of
ammonium hydroxide and methylamine (AMA). The specific conditions will depend on the
other nucleobases present in the sequence.

« Purification: Purify the resulting oligonucleotide conjugate using standard techniques such as
high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis
(PAGE).

Applications and Workflows
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The introduction of a PEGylated amino linker via this phosphoramidite is a key step in the
development of sophisticated oligonucleotide-based therapeutics and diagnostics, particularly
in the field of targeted drug delivery and antibody-oligonucleotide conjugates (AOCSs).[8][9][10]

Workflow for the Synthesis of an Antibody-
Oligonucleotide Conjugate for Targeted Drug Delivery

This workflow illustrates how the Fmoc-protected DMT-Dt PEG2 NH2 amidite can be utilized
to create a targeted drug delivery vehicle.
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Oligonucleortide Synthesis and Modification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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